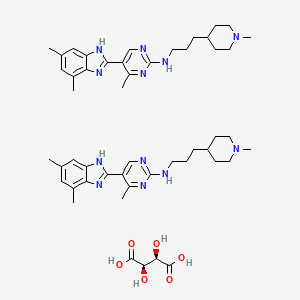

Toreforant tartrate

Description

Overview of Histamine (B1213489) Receptors and Their Physiological Roles

Histamine, a key endogenous ligand, exerts its diverse effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. wikipedia.org Each receptor has a primary domain of influence:

H1 Receptor (H1R): Primarily located on endothelial cells, smooth muscle cells, and neurons, H1R activation is linked to allergic responses, including increased vascular permeability, smooth muscle contraction (leading to bronchoconstriction), and itching. wikipedia.org

H2 Receptor (H2R): Found mainly on parietal cells in the stomach lining, H2R activation stimulates the secretion of gastric acid. wikipedia.org

H3 Receptor (H3R): Predominantly expressed in the central nervous system, H3R acts as an autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org

H4 Receptor (H4R): The most recently discovered, this receptor is primarily found on immune cells and is central to modulating inflammatory and immune processes. wikipedia.orgpatsnap.com

The Histamine H4 Receptor as a Therapeutic Target

The discovery of the H4R has highlighted it as an increasingly attractive drug target for a multitude of inflammatory, allergic, and autoimmune diseases. mdpi.comnih.gov Its specific expression on immune cells and its role in orchestrating inflammatory cascades make it a prime candidate for therapeutic intervention with antagonists like Toreforant (B1681344). jddonline.comnih.gov

The histamine H4 receptor is predominantly expressed on cells of hematopoietic origin, playing a significant role in the immune system. nih.govnih.gov High levels of H4R are found on key inflammatory cells, including mast cells, eosinophils, basophils, T cells, and dendritic cells. patsnap.comnih.govmdpi.com Its expression is also notable in tissues such as the bone marrow, spleen, thymus, and peripheral blood leukocytes. nih.govwikipedia.org This distribution underscores its integral role in initiating and sustaining inflammatory responses. nih.gov

| Cell Type | H4R Expression Level | Key Functions Modulated by H4R Activation |

|---|---|---|

| Eosinophils | High | Chemotaxis and cell shape change. nih.govwikipedia.org |

| Mast Cells | High | Chemotaxis, degranulation, and cytokine/chemokine production. nih.govfrontiersin.org |

| T-Cells | Moderate | Differentiation and cytokine production. nih.govmdpi.com |

| Dendritic Cells | Moderate | Activation, maturation, and cytokine/chemokine production. nih.govnih.gov |

| Basophils | Present | Chemotaxis. mdpi.com |

As a G protein-coupled receptor, the H4R is coupled to Gαi/o proteins. frontiersin.org Upon activation by histamine, it inhibits adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org This primary signaling event triggers a cascade of downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) cascade and mobilization of intracellular calcium (Ca++). wikipedia.orgfrontiersin.orgmdpi.com These pathways collectively regulate crucial cellular functions involved in inflammation, such as chemotaxis, actin polymerization, and the production of cytokines and chemokines. patsnap.commdpi.comwikipedia.org

The activation of H4R on various immune cells plays a direct role in the pathophysiology of numerous inflammatory and immune-mediated disorders. mdpi.commdpi.com By mediating the recruitment and activation of eosinophils and mast cells, the H4R amplifies immune responses that can lead to chronic inflammation. nih.govnih.gov Research has implicated the H4R in a range of conditions:

Asthma and Allergic Diseases: H4R facilitates the recruitment of eosinophils and other inflammatory cells to the airways, contributing to allergic inflammation. patsnap.commdpi.com

Rheumatoid Arthritis: The H4R is believed to be involved in the progression of arthritis and the production of pro-inflammatory cytokines like IL-17 within the joints. mdpi.comresearchgate.net

Dermatological Conditions: H4R is involved in pruritus (itching) and inflammatory skin conditions like atopic dermatitis and psoriasis. jddonline.comnih.gov

Autoimmune Disorders: The receptor's ability to modulate T-cell balance and cytokine production suggests its involvement in autoimmune diseases like multiple sclerosis and colitis. mdpi.commdpi.com

The development of selective H4R antagonists, such as Toreforant, represents a targeted therapeutic strategy to inhibit these pro-inflammatory pathways and offer a novel approach for managing these complex diseases. semanticscholar.orgnih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

1203558-77-3 |

|---|---|

Molecular Formula |

C50H70N12O6 |

Molecular Weight |

935.2 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine |

InChI |

InChI=1S/2C23H32N6.C4H6O6/c2*1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18;5-1(3(7)8)2(6)4(9)10/h2*12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |

InChI Key |

FWIDBLDKHORZBP-CEAXSRTFSA-N |

Isomeric SMILES |

CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Chemical and Preclinical Characterization of Toreforant Tartrate

Synthetic Methodologies and Chemical Derivatization

The core structure of Toreforant (B1681344) has been synthesized, with specific methodologies referenced in scientific literature remedypublications.com. The compound's IUPAC name is 5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine . The molecular formula for Toreforant is C23H32N6 nih.gov. While specific synthetic pathways for the Toreforant core are not elaborated within the provided search results, reference is made to prior descriptions of its synthesis remedypublications.com.

Toreforant is formulated as its tartrate salt, referred to as Toreforant tartrate nih.govncats.io. The salt is characterized by a molecular formula indicating a 2:1 molar ratio of Toreforant to tartrate (2C23H32N6.C4H6O6) nih.gov. General strategies for forming tartrate salts typically involve reacting the free base form of the compound with L-tartaric acid in a suitable solvent system, followed by crystallization to isolate the desired salt rsc.orggoogle.com. For instance, the synthesis of tartrate salts often utilizes L-tartaric acid in aqueous solutions, with subsequent cooling to induce precipitation rsc.org. While specific optimization details for this compound are not provided, such processes generally aim to achieve optimal purity, crystallinity, and solubility.

The available literature does not detail specific chemical modifications or prodrug strategies that have been developed for Toreforant. Generally, prodrug approaches involve the synthesis of inactive or less active drug derivatives that are converted into the active parent drug within the body. These strategies are employed to enhance various pharmacological properties, such as improving solubility, increasing bioavailability, modifying absorption, or reducing toxicity researchgate.netslideshare.netnih.govpharmacologycanada.orgmdpi.com. Common prodrug designs include carrier-linked prodrugs and bioprecursors, which are activated through chemical or enzymatic processes researchgate.netmdpi.com.

Molecular Pharmacology and Target Engagement

Toreforant has been established as a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R) remedypublications.com. Its binding affinity (Ki) for the human H4 receptor is reported to be 8.4 nM, with a standard deviation of ± 2.2 nM remedypublications.com. Other sources corroborate this finding, stating a Ki of 8.4 nM for the human H4 receptor medchemexpress.com. The compound demonstrates significant selectivity over other histamine receptor subtypes, including H1, H2, and H3 receptors remedypublications.com. Specifically, Toreforant showed no significant affinity for human H1 receptors at concentrations up to 10,000 nM, though it exhibited weak affinity for the mouse H1 receptor with an inhibition constant (Ki) of 3993 nM remedypublications.com. Weak affinity was also observed for human, mouse, and rat histamine H3 receptors remedypublications.com. Furthermore, Toreforant's Ki values for several human muscarinic receptors were in the µM range, indicating a substantial separation from its H4R binding activity remedypublications.com.

Data Table 1: Receptor Binding Affinity and Selectivity of Toreforant

| Receptor | Affinity (Ki) | Selectivity (vs H4R) | Notes | Citation |

| H4R (human) | 8.4 ± 2.2 nM | - | Potent antagonist | remedypublications.com |

| H1R (human) | >10,000 nM | >1000-fold | Not a ligand | remedypublications.com |

| H1R (mouse) | 3993 nM | ~475-fold | Weak affinity | remedypublications.com |

| H2R | Not specified | Excellent | Selectivity over other histamine receptors | remedypublications.com |

| H3R (human) | Weak affinity | Not specified | remedypublications.com | |

| H3R (mouse) | Weak affinity | Not specified | remedypublications.com | |

| H3R (rat) | Weak affinity | Not specified | remedypublications.com | |

| Muscarinic receptors (human) | µM range | Not specified | Good separation from H4R inhibition | remedypublications.com |

In cellular assays, Toreforant functions as an antagonist of the histamine H4 receptor remedypublications.com. It has been demonstrated to inhibit histamine-induced eosinophil shape change in vitro remedypublications.com. Within human polymorphonuclear leukocytes, Toreforant caused a rightward shift in histamine dose-response curves, confirming its antagonistic action on the human H4R in these primary cells remedypublications.com. Additionally, dose-dependent inhibition of histamine-induced eosinophil shape change was observed in vivo, supporting its functional H4R antagonism researchgate.net. The compound also exhibited anti-inflammatory effects in preclinical mouse models of asthma and arthritis, which aligns with its role as an H4R antagonist remedypublications.com.

Data Table 2: Functional Antagonism of Toreforant in Cellular Systems

| Assay/System | Histamine Challenge | Toreforant Effect | Mechanism | Citation |

| Eosinophil shape change (human PMNs) | Induced by histamine | Inhibited; rightward shift in dose-response curves | Antagonism of human H4R | remedypublications.com |

| Eosinophil shape change (in vivo detection) | Histamine-induced | Dose-dependent inhibition detected | Suggests H4R inhibition | researchgate.net |

Compound List:

Toreforant

this compound

JNJ-38518168 (synonym for Toreforant)

Histamine

JNJ-39758979

JNJ10191584 (VUF6002)

JNJ7777120

(1R,2R)-1,2-diaminocyclohexane L-tartrate

L-tartaric acid

Allosteric Modulation and Biased Agonism/Antagonism Considerations

While the primary action of this compound is as a direct antagonist, the nuanced interactions of H4R ligands can involve allosteric modulation and biased signaling. Research into H4R pharmacology indicates that some ligands can influence receptor signaling pathways differently, leading to biased agonism or antagonism frontiersin.org. However, specific details regarding this compound's involvement in allosteric modulation or biased signaling are not extensively detailed in the provided search results, which primarily focus on its direct antagonistic activity.

Structure-Activity Relationship (SAR) and Ligand Design

The development of selective H4R antagonists like this compound involves understanding the intricate relationship between chemical structure and biological activity. This field leverages design principles, scaffold exploration, and computational approaches to optimize potency and selectivity.

The development of selective H4R antagonists has explored various chemical scaffolds. Early H4R ligands often featured indole (B1671886) or amino-pyrimidine scaffolds nih.govnih.gov. More recent efforts have focused on identifying novel chemotypes with improved pharmacodynamic and pharmacokinetic properties nih.gov. The aminopyrimidine scaffold, in particular, is frequently observed in the diverse chemical structures of H4R antagonists nih.govimrpress.comethz.ch. Design principles often aim to achieve interaction with key residues in the H4R binding pocket, such as Asp94 and Glu182, which are crucial for ligand binding and orientation researchgate.netresearchgate.netacs.org.

QSAR and cheminformatics play a crucial role in understanding and predicting the relationship between the chemical structure of H4R antagonists and their biological activity researchgate.netnih.govtandfonline.comresearchgate.net. These computational methods analyze physicochemical properties such as lipophilicity (e.g., log P), steric factors (e.g., molar refractivity, sterimol parameters), and electronic effects to build predictive models nih.govtandfonline.com. For example, QSAR studies have identified lipophilicity and steric factors as important contributors to H4R antagonist activity researchgate.nettandfonline.com. These approaches aid in the rational design of new compounds with improved potency and selectivity by highlighting key structural features associated with desired pharmacological outcomes researchgate.netnih.govresearchgate.net.

Preclinical Pharmacodynamics and Efficacy Models

Preclinical studies are essential for characterizing the pharmacological profile of compounds like this compound before human trials. This involves evaluating its interaction with the target receptor in vitro and assessing its effects in relevant disease models.

In vitro characterization of this compound confirms its potent and selective antagonism of the H4 receptor remedypublications.commedchemexpress.comadooq.commedchemexpress.comncats.iowikipedia.org. Binding assays have established its affinity for the human H4 receptor with a Ki value of 8.4 ± 2.2 nM remedypublications.comadooq.commedchemexpress.comncats.ioebi.ac.ukmedchemexpress.comremedypublications.com. This compound exhibits excellent selectivity over other histamine receptor subtypes, including H1, H2, and H3 receptors remedypublications.comremedypublications.com.

Functional assays demonstrate that this compound inhibits histamine-induced eosinophil shape change in vitro remedypublications.commedchemexpress.commedchemexpress.com. This effect is observed in human polymorphonuclear leukocytes and whole blood, indicating its antagonistic action on H4R in primary cells medchemexpress.commedchemexpress.com. The compound also produces a rightward shift in histamine dose-response curves, further supporting its role as an antagonist medchemexpress.commedchemexpress.com. The pA2 value, estimated from these shifts, is around 7.5, consistent with its affinity for the H4 receptor medchemexpress.commedchemexpress.com.

While this compound shows potent H4R antagonism, its efficacy in certain preclinical models has been limited. For instance, it did not inhibit histamine-induced scratching in mice or block neuropathic pain in rats, which may be attributed to low exposure levels in the central nervous system, as the compound does not significantly cross the blood-brain barrier remedypublications.commedchemexpress.com.

Table 1: In Vitro Pharmacological Data for this compound

| Target/Assay | Value | Species | Reference |

| Histamine H4 Receptor (Ki) | 8.4 ± 2.2 nM | Human | remedypublications.comadooq.commedchemexpress.comncats.ioebi.ac.ukmedchemexpress.comremedypublications.com |

| Histamine H1 Receptor (Ki) | >10,000 nM | Human | remedypublications.com |

| Histamine H1 Receptor (Ki) | 3993 nM | Mouse | remedypublications.com |

| Histamine H3 Receptor (Ki) | Weak affinity | Human, Mouse, Rat | remedypublications.com |

| Histamine H2 Receptor (Ki) | >1000 nM | Human | remedypublications.com |

| Histamine-induced Eosinophil Shape Change (IC50) | 296 nM (100 nM histamine) | Human | remedypublications.commedchemexpress.commedchemexpress.com |

| Histamine-induced Eosinophil Shape Change (IC50) | 780 nM (300 nM histamine) | Human | remedypublications.commedchemexpress.commedchemexpress.com |

In Vitro Pharmacodynamic Characterization

Assessment of H4R Inhibition in Primary Cells (e.g., Eosinophil Shape Change)

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on immune cells, including eosinophils, mast cells, T cells, and dendritic cells. Histamine binding to H4R can trigger various cellular responses, such as chemotaxis, cell shape change, and the release of inflammatory mediators. Eosinophil shape change, a rapid and transient alteration in cell morphology, is a well-established functional readout for H4R activation. Studies have demonstrated that histamine induces significant eosinophil shape change, which can be effectively blocked by selective H4R antagonists nih.gov. This process involves the upregulation of adhesion molecules, contributing to eosinophil recruitment to sites of inflammation nih.gov. While specific IC50 values for this compound in eosinophil shape change assays were not detailed in the provided search results, its classification as a selective histamine H4-receptor antagonist nih.gov indicates its intended mechanism of action involves inhibiting these H4R-mediated cellular events.

Modulation of Inflammatory Mediator Release in Cell Culture

The modulation of inflammatory mediator release is a critical aspect of understanding a compound's anti-inflammatory potential. In preclinical studies involving rheumatoid arthritis (RA) patients, this compound treatment was associated with potential modest effects on the gene expression of certain inflammatory markers. Specifically, it showed potential modest effects on the gene expression of histamine-1-receptor, tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8) nih.gov. Additionally, trends were observed between biomarkers and clinical response, including synovial monocyte chemoattractant protein-4 (MCP-4) and phosphorylated extracellular-signal-regulated kinases (pERK) nih.gov. These findings suggest that this compound may influence the cellular environment by altering the expression of key inflammatory signaling molecules.

Mechanistic Biomarker Analysis in Preclinical Models and Translational Insights from Target Engagement Studies

Mechanistic biomarker analysis and target engagement studies are crucial for understanding how a drug interacts with its intended target and the subsequent biological cascade. These studies provide translational insights, bridging preclinical findings with potential clinical outcomes.

Target engagement biomarkers are essential for confirming that a drug interacts with its target and elicits the desired pharmacodynamic response sapient.biopelagobio.com. Without these markers, it is challenging to determine if a lack of efficacy stems from poor target engagement or other factors pelagobio.com. Biomarker readouts can confirm if a drug is on target and if target binding results in a biological response, thereby increasing confidence in the target and the drug's viability sapient.bio. Direct target engagement is often easier to measure in preclinical phases when the target organ can be extracted, whereas indirect biomarkers that measure downstream pathway effects become critical translational tools for human trials sapient.bio.

Compound List:

this compound

Histamine

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-8 (IL-8)

Monocyte Chemoattractant Protein-4 (MCP-4)

Extracellular-signal-regulated kinases (ERK)

Prostaglandin D2 (PGD2)

Interleukin-4 (IL-4)

Interleukin-5 (IL-5)

Interleukin-13 (IL-13)

Interleukin-17A (IL-17A)

Interleukin-17F (IL-17F)

Interleukin-1 (IL-1)

Interleukin-2 (IL-2)

Interleukin-6 (IL-6)

Interleukin-10 (IL-10)

Interleukin-18 (IL-18)

Interleukin-21 (IL-21)

Interleukin-22 (IL-22)

Interleukin-23 (IL-23)

Interferon-gamma (IFN-γ)

Eosinophil Peroxidase (EPX)

Platelet-activating factor (PAF)

CCL11 (eotaxin-1)

RANKL

OX40

OX40 Ligand (OX40L)

CD11b/CD18 (Mac-1)

CD54 (ICAM-1)

JNJ 7777120

JNJ39758979

JNJ10191584

JNJ28610244

Clobentpropit

Imetit

Thiopermide

5-HT

5-HT1A receptor

Brimonidine tartrate (OCU300)

Piclidenoson

AS101

(-)-adrenaline (Epinephrine)

Aminophylline

Theophylline

Ethylenediamine (EDTA)

Trastuzumab

Preclinical Pharmacokinetics and Drug Disposition

The preclinical pharmacokinetic profile of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) in animal models, which informs its potential efficacy and safety in humans.

Absorption and Oral Bioavailability in Preclinical Species

Information regarding the oral absorption and bioavailability of this compound in preclinical species is limited in the provided search results. However, Toreforant itself is described as an orally active compound, indicating that it can be absorbed following oral administration wikipedia.orgncats.io. General preclinical pharmacokinetic studies are essential for drug development, providing the basis for subsequent clinical studies nih.gov. While specific data for this compound's oral bioavailability in various preclinical species (e.g., rats, dogs, monkeys) are not detailed, the development of orally bioavailable formulations is a common strategy to improve systemic exposure nih.govplos.org.

Tissue Distribution and Blood-Brain Barrier Permeability Studies

Details on the tissue distribution and blood-brain barrier (BBB) permeability of this compound are not explicitly provided in the search results. However, the histamine H3 receptor, which is related to the H4 receptor that Toreforant targets, is known to be expressed in the central nervous system (CNS) and affects cognitive functions archivesofmedicalscience.commedchemexpress.com. Some selective H3 receptor antagonists have been suggested for CNS-related disorders archivesofmedicalscience.com. While this does not directly address this compound's BBB permeability, it highlights the potential for histamine receptor ligands to interact with the CNS.

Excretion Kinetics and Routes

Specific data on the excretion kinetics and routes of this compound are not available in the provided search results. Generally, drug excretion can occur through various routes, including urine and feces nih.gov. Understanding excretion kinetics is vital for determining how a drug is eliminated from the body and its potential for accumulation.

Off-Target Receptor Profiling and Drug-Target Interaction Beyond H4R

The selectivity of this compound for its intended target, the histamine H4 receptor (H4R), is a key aspect of its preclinical characterization.

Interaction with Cardiac Ion Channels (e.g., hERG) and Electrophysiological Implications

Preclinical investigations into the cardiac electrophysiological profile of this compound have identified an interaction with the human ether-à-go-go-related gene (hERG) channel. The inhibition of this critical potassium channel is a key factor in assessing a compound's potential to prolong the QT interval on an electrocardiogram (ECG), which can be associated with an increased risk of cardiac arrhythmias, such as Torsades de Pointes (TdP) remedypublications.comnih.govdrughunter.comnih.gov.

Studies have indicated that this compound causes QT prolongation observed in vivo due to its inhibition of the hERG channel remedypublications.com. While the precise quantitative binding affinity (e.g., IC50 or Ki values for hERG) for this compound is not detailed in the provided literature, the observation of in vivo QT prolongation signifies a direct or indirect impact on cardiac repolarization processes mediated by hERG channel function remedypublications.compharmahungary.com. The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential, and its blockade can disrupt the delicate balance of ion currents, leading to a prolonged action potential duration and subsequent QT interval prolongation pharmahungary.commdpi.com.

The broader implications of such interactions are significant in drug development, as hERG channel inhibition is a common off-target effect due to the channel's promiscuity to various chemical structures drughunter.com. Understanding these interactions is vital for predicting potential cardiotoxicity risks during preclinical assessment.

Table 1: Summary of this compound's Interaction with Cardiac Ion Channels

| Ion Channel | Observed Interaction/Effect | Electrophysiological Implication | Supporting Evidence (Snippet Index) |

| hERG | Inhibition | QT Prolongation (in vivo) | remedypublications.com |

Broader Receptorome Screening and Polypharmacology Considerations

This compound has been characterized as a potent and selective antagonist of the histamine H4 receptor (H4R), with a reported binding affinity (Ki) of 8.4 ± 2.2 nM at the human receptor remedypublications.comremedypublications.commedchemexpress.commedchemexpress.commedchemexpress.cnncats.io. Its selectivity profile indicates a strong preference for the H4R over other histamine receptor subtypes, including H1, H2, and H3 receptors remedypublications.comremedypublications.commedchemexpress.com.

Table 2: this compound Receptor Binding Profile and Selectivity

| Target Receptor Subtype | Affinity/Activity (Human) | Affinity/Activity (Other Species) | Notes on Selectivity/Polypharmacology | Supporting Evidence (Snippet Index) |

| Histamine H4 Receptor (H4R) | Ki: 8.4 ± 2.2 nM | - | Primary target; potent antagonist | remedypublications.comremedypublications.commedchemexpress.commedchemexpress.commedchemexpress.cnncats.io |

| Histamine H1 Receptor (H1R) | No ligand up to 10,000 nM | Weak affinity (Mouse, Ki: 3993 nM) | Selective over human H1R | remedypublications.com |

| Histamine H2 Receptor (H2R) | No ligand up to 1,000 nM | - | Selective over human H2R | remedypublications.commedchemexpress.com |

| Histamine H3 Receptor (H3R) | Weak affinity | Weak affinity (Mouse, Rat) | Exhibits weak affinity | remedypublications.com |

| Muscarinic M1 Receptor | 56% inhibition at 1 µM | - | Off-target interaction | remedypublications.com |

| Other Tested Targets (50 biogenic amine, neuropeptide, ion channel, transporter sites) | <50% inhibition at 1 µM | - | Generally selective | remedypublications.com |

Advanced Research Methodologies and Future Directions

Analytical Chemistry Methodologies for Toreforant (B1681344) Tartrate

Precise and reliable analytical methods are fundamental to the preclinical and clinical development of any pharmaceutical compound. For toreforant tartrate, various sophisticated techniques have been essential for its quantitative analysis in biological samples and for ensuring its chemical purity.

Development and Validation of Bioanalytical Methods (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) for Preclinical Studies

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful bioanalytical tool renowned for its high sensitivity and selectivity, making it ideal for quantifying drug concentrations in complex biological matrices like plasma. uu.nlrsc.org In preclinical pharmacokinetic studies, a validated LC-MS/MS method is crucial for accurately determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The development of such a method involves several key steps:

Sample Preparation: This step is critical to remove interfering substances from the plasma sample. Techniques like protein precipitation or solid-phase extraction (SPE) are commonly employed to isolate the analyte of interest. mdpi.comnih.gov

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate toreforant from other components in the prepared sample before it enters the mass spectrometer. jchr.org This separation is typically achieved using a C18 analytical column with a gradient mobile phase, often consisting of an aqueous solution with an acid (like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). uu.nlmdpi.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection and quantification. The method operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. rsc.org

Method validation is performed according to regulatory guidelines to ensure reliability. nih.gov Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. rsc.orgmdpi.com The lower limit of quantification (LLOQ) is a critical parameter, defining the lowest concentration that can be reliably measured. mdpi.comnih.gov

| Parameter | Description | Common Approach |

|---|---|---|

| Technique | The primary analytical instrumentation used. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Matrix | The biological fluid in which the drug is measured. | Plasma, Serum |

| Sample Preparation | Method to extract the drug and remove interferences. | Solid-Phase Extraction (SPE) or Protein Precipitation mdpi.comnih.gov |

| Chromatography | System used to separate the drug from other components. | UPLC/HPLC with a C18 column jchr.org |

| Detection Mode | Specific mass spectrometry mode for quantification. | Multiple Reaction Monitoring (MRM) rsc.org |

| Key Validation Metrics | Criteria to ensure the method is reliable and reproducible. | Accuracy, Precision, Linearity, Selectivity, LLOQ rsc.orgmdpi.com |

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography) for Purity Assessment and Impurity Profiling

Ensuring the purity of an active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing. researchgate.net High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector, is the standard technique for assessing the purity of this compound and for identifying and quantifying any impurities. biomedres.usresearchgate.net

Impurity profiling is the systematic process of identifying and characterizing impurities that may arise during synthesis or degradation. rroij.comdphen1.com These impurities can include starting materials, by-products, intermediates, and degradation products. dphen1.com Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the limits of these impurities. researchgate.net

A typical HPLC method for purity and impurity analysis involves:

A high-resolution column (e.g., C18) to achieve good separation of the main compound from all potential impurities. jchr.orgfabad.org.tr

A mobile phase, often a mixture of a buffer and an organic solvent, run in either isocratic or gradient mode to resolve all peaks effectively. fabad.org.tr

A UV detector set at a wavelength where toreforant and its impurities show significant absorbance. jchr.org

Forced degradation studies are intentionally conducted under stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to establish the stability-indicating nature of the analytical method. dphen1.comfabad.org.tr Any degradation products are then characterized, often using hyphenated techniques like LC-MS, to elucidate their structures. fabad.org.tr

| Component | Purpose | Typical Specification |

|---|---|---|

| Analytical Column | Separates the API from its impurities. | Reversed-phase C18 column fabad.org.tr |

| Mobile Phase | Carries the sample through the column. | Buffered aqueous solution and acetonitrile/methanol fabad.org.tr |

| Detection | Detects and quantifies the separated compounds. | UV-Vis Detector biomedres.us |

| Forced Degradation | Identifies potential degradation products to validate the method's stability-indicating capability. | Exposure to acid, base, oxidation, heat, and light fabad.org.tr |

| Regulatory Guideline | Sets thresholds for reporting, identification, and qualification of impurities. | ICH Q3A/Q3B researchgate.net |

Computational Chemistry and In Silico Approaches

Computational, or in silico, methods are integral to modern drug discovery, allowing researchers to predict compound behavior and interactions before committing to costly and time-consuming laboratory experiments. nih.gov

Molecular Modeling and Docking Studies of this compound with H4R

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a ligand (like toreforant) within the active site of a target protein (the H4 receptor). Since the 3D structure of the H4R has not been fully resolved by methods like X-ray crystallography, homology models are often built based on the known structures of similar G-protein coupled receptors (GPCRs), such as the H1 receptor. wikipedia.org

These studies provide crucial insights into:

Binding Mode: Identifying the key amino acid residues in the H4R binding pocket that interact with toreforant.

Interaction Types: Characterizing the specific non-covalent interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For histamine (B1213489) receptors, interactions with specific aspartate (Asp) and glutamate (B1630785) (Glu) residues are often critical for binding. wikipedia.org

Structure-Activity Relationships (SAR): Understanding why toreforant is a potent and selective antagonist, which can guide the design of new molecules with improved properties.

Recent cryo-electron microscopy (cryo-EM) structures of the related H1R in complex with agonists provide valuable templates that can enhance the accuracy of H4R homology models and subsequent docking studies. nih.gov

Predictive ADME/Tox Modeling for Early-Stage Drug Discovery

Predictive ADME/Tox modeling uses computational algorithms to forecast the pharmacokinetic and toxicological properties of a drug candidate early in the discovery process. bhsai.orgnih.govresearchgate.net These models are built using large datasets of compounds with known properties and employ machine learning and quantitative structure-activity relationship (QSAR) techniques. nih.govresearchgate.net

For a compound like toreforant, early-stage in silico models would have been used to predict:

Absorption: Parameters like oral bioavailability and cell permeability.

Distribution: Properties such as plasma protein binding and blood-brain barrier penetration. Toreforant's low exposure in the central nervous system, for instance, was a key finding that could be correlated with in silico predictions. remedypublications.comsemanticscholar.org

Metabolism: Predicting which cytochrome P450 (CYP) enzymes are responsible for its metabolism and whether it might be an inhibitor or inducer of these enzymes. researchgate.net

Excretion: Forecasting the primary routes of elimination from the body.

Toxicity: Early flags for potential toxicities, such as inhibition of the hERG potassium channel (which is linked to cardiac QT prolongation) or potential for mutagenicity. bhsai.orgremedypublications.com

These predictive tools help prioritize which compounds should be synthesized and tested, saving significant resources by identifying potential liabilities before they are discovered in later-stage preclinical or clinical studies. simulations-plus.commdpi.com

Advancements in H4R Antagonist Research Inspired by this compound

The development of toreforant and other early H4R antagonists like JNJ-7777120 and JNJ-39758979 has significantly advanced the understanding of the H4 receptor's role in pathophysiology. nih.govvu.nlnih.gov While toreforant itself did not achieve primary endpoints in trials for conditions like rheumatoid arthritis and psoriasis, the research provided valuable lessons that continue to influence the field. researchgate.netresearchgate.net

Research inspired by these early candidates focuses on:

Improving Selectivity and Safety: The termination of JNJ-39758979 development due to agranulocytosis highlighted the need for chemical scaffolds that avoid specific toxicities. nih.govresearchgate.net Toreforant, with its different chemical structure, was developed to overcome this particular issue. nih.gov Future research continues to focus on designing molecules with pristine safety profiles.

Optimizing Pharmacokinetics: Early antagonists like JNJ-7777120 had drawbacks such as a short half-life, which prompted the development of compounds like toreforant with more favorable pharmacokinetic profiles suitable for once-daily dosing. remedypublications.comnih.gov The quest for optimized ADME properties remains a key driver in the design of next-generation antagonists.

Modulating CNS Exposure: Toreforant's limited ability to cross the blood-brain barrier meant it was less effective in preclinical models of neuropathic pain or centrally-mediated itch. remedypublications.comsemanticscholar.org This has inspired the development of new H4R antagonists with either deliberately low CNS penetration for peripheral targets or enhanced CNS penetration for neurological indications.

Exploring New Therapeutic Areas: The initial focus on allergy and asthma has expanded. vu.nl Preclinical and clinical data from the toreforant program have encouraged further exploration of H4R's role in a wider range of inflammatory and autoimmune diseases. researchgate.netnih.gov

The journey of this compound exemplifies the iterative nature of drug discovery. The advanced analytical and computational methodologies used in its evaluation have not only characterized the molecule itself but have also enriched the broader field, paving the way for the development of new, potentially more effective, and safer H4R antagonists. researchgate.net

Rational Drug Design Strategies

The development of this compound is a notable example of rational drug design, a process that involves the incremental improvement of a compound based on an understanding of its biological target. uomustansiriyah.edu.iq This strategy was central to the progression of histamine H4 receptor (H4R) antagonists, beginning with early lead compounds and culminating in molecules with more desirable therapeutic profiles.

The journey began with the discovery of JNJ 7777120, the first potent and selective non-imidazole H4R antagonist. mdpi.com While a critical tool for preclinical research that established the role of H4R in inflammation and pruritus, JNJ 7777120 had drawbacks, including a short in vivo half-life and toxicity issues in animal studies, which prevented its clinical advancement. nih.gov

Subsequent research led to the development of JNJ-39758979, a more potent and selective H4R antagonist with preclinical anti-inflammatory and antipruritic effects. frontiersin.org This compound advanced to human clinical studies and demonstrated efficacy in reducing histamine-induced itching. frontiersin.org However, its development was halted due to the occurrence of drug-induced agranulocytosis, a serious adverse effect. nih.gov

The challenge of agranulocytosis associated with JNJ-39758979 directly informed the rational design of the next generation of H4R antagonists. The goal was to create a compound that retained high potency and selectivity for the H4R but lacked the chemical features responsible for the observed toxicity. This led to the development of Toreforant (JNJ-38518168), which was designed with a distinct chemical structure to overcome the side effect profile of its predecessor. nih.gov This targeted approach, addressing specific liabilities of previous compounds while optimizing for efficacy, is the hallmark of a successful rational drug design strategy. imrpress.comnih.gov

| Compound | Key Advancement | Limitation Leading to Further Design |

|---|---|---|

| JNJ 7777120 | First potent and selective non-imidazole H4R antagonist. mdpi.com | Short in vivo half-life and toxicity in animal models. nih.govfrontiersin.org |

| JNJ-39758979 | More potent and selective than JNJ 7777120 with proven preclinical efficacy. frontiersin.org | Associated with drug-induced agranulocytosis in clinical studies. nih.gov |

| Toreforant | Designed with a different chemical structure to avoid the agranulocytosis side effect. nih.gov | Mixed efficacy results in Phase II clinical trials for various indications. wikipedia.orgresearchgate.net |

Novel Chemical Scaffolds and Lead Optimization Efforts

The effort to discover and refine H4R antagonists has involved extensive exploration of novel chemical scaffolds and rigorous lead optimization. A chemical scaffold forms the core structure of a drug molecule, and discovering new scaffolds is crucial for finding compounds with unique properties and for circumventing issues like toxicity and poor pharmacokinetics associated with existing chemical series. tbzmed.ac.ir

The development of Toreforant exemplifies this approach. Faced with the toxicity of JNJ-39758979, researchers purposefully moved to a "different chemical structure" to eliminate the problematic chemical motif, demonstrating the use of a novel scaffold to design a safer compound. nih.gov More broadly, research in the H4R field has investigated a diverse range of scaffolds, including 2-aminopyrimidines, quinazolines, and octahydropyrrolo[3,4-c]pyrroles, among others. nih.govresearchgate.net For instance, a pharmacophore-based virtual screening led to the discovery of a pyrido[2,3-e]tetrazolo[1,5-a]pyrazine analogue as a new chemotype for potent and selective H4R antagonists. nih.gov

Once a promising lead compound with a suitable scaffold is identified, it undergoes lead optimization. This is a meticulous process where medicinal chemists synthesize and test numerous analogues to enhance key drug-like properties. The primary goals of lead optimization are to improve:

Potency: Increasing the affinity of the compound for its target (the H4R).

Selectivity: Ensuring the compound binds strongly to the H4R and weakly or not at all to other receptors (like H1R, H2R, H3R) or off-target proteins to minimize side effects.

Pharmacokinetics (ADMET): Optimizing how the compound is Absorbed, Distributed, Metabolized, Excreted, and its potential for Toxicity. ucl.ac.uk

In the context of H4R antagonists, this process has been iterative. For example, the 2-aminopyrimidine (B69317) scaffold was used as a starting point to design new quinazolines, where substituents were strategically placed to interact with a hydrophobic pocket in the H4 receptor, thereby improving binding affinity. researchgate.net Furthermore, computational methods are increasingly employed in this process. One study utilized Toreforant itself as a starting molecule for a "scaffold hopping" methodology, using computer programs to search for new, bioisosteric core structures that could maintain the desired biological activity while potentially offering improved properties. tbzmed.ac.ir

Emerging Concepts in H4R Biology and Therapeutic Potential

H4R-Mediated Cross-Talk with Other Inflammatory Pathways

Activation of the H4R initiates several downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) cascade and an increase in intracellular calcium. wikipedia.org These are fundamental signaling pathways that regulate a host of cellular functions, including the expression of inflammatory genes. There is evidence of synergistic cooperation between H1R and H4R in activating the MAPK pathway, suggesting a more complex role for histamine in inflammation than previously understood. nih.gov

Key examples of H4R cross-talk include:

Cytokine and Chemokine Signaling: The H4R is involved in a reciprocal relationship with cytokines. For instance, interferon-gamma (IFN-γ), a key Th1 cytokine, can up-regulate the expression of H4R on monocytes. nih.gov Conversely, H4R activation can influence T-cell differentiation and modulate the release of cytokines and chemokines, such as CXCL12, which is crucial for the migration of mast cell precursors. nih.gov This creates a feedback loop that can sustain and amplify chronic inflammation.

PARP-1 Pathway: Research has revealed a connection between H4R and poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and inflammatory responses. nih.gov Both H4R and PARP-1 are implicated in inflammatory and fibrotic processes. Studies in models of lung fibrosis have shown that an H4R antagonist provided anti-inflammatory and anti-fibrotic effects. nih.gov Interestingly, these effects were observed to be independent of the PARP-1 signaling pathway, suggesting H4R acts through a distinct mechanism, but also that H4R antagonism can suppress the activity of PARP enzymes. nih.gov

Transcription Factor Activation: H4R signaling can lead to the induction of the pro-inflammatory transcription factor AP-1 in immune cells like Th2 cells and dendritic cells. mdpi.com This provides a direct mechanism by which H4R activation can translate into the production of inflammatory mediators.

| Interacting Pathway | Nature of Cross-Talk | Functional Consequence |

|---|---|---|

| Other Histamine Receptors (e.g., H1R) | Synergistic activation of MAPK signaling. nih.gov | Amplified pro-inflammatory signaling. |

| Cytokine Signaling (e.g., IFN-γ) | Reciprocal regulation; IFN-γ upregulates H4R expression. nih.gov | Enhancement of H4R-mediated responses during an active immune reaction. |

| Chemokine Signaling (e.g., CXCL12) | Synergistic action to induce immune cell migration. nih.gov | Recruitment of mast cells to sites of inflammation. |

| PARP-1 Pathway | H4R and PARP-1 are both involved in inflammation and fibrosis; H4R antagonists can act independently of PARP-1 but may also suppress PARP activity. nih.govnih.gov | Potential for broad anti-inflammatory and anti-fibrotic effects. |

| Transcription Factors (e.g., AP-1) | H4R activation induces pro-inflammatory transcription factors. mdpi.com | Directly promotes the expression of inflammatory genes. |

Genetic and Epigenetic Regulation of H4R Expression

The expression level of the H4 receptor, encoded by the HRH4 gene, is a critical determinant of its biological impact. This expression is controlled by both genetic and epigenetic mechanisms, which can vary between individuals and influence susceptibility to H4R-related diseases.

Genetic Regulation: The human HRH4 gene is located on chromosome 18q11.2. nih.govgenecards.org Genetic variations, such as single nucleotide polymorphisms (SNPs), within this gene can affect the receptor's function or expression levels. histaminikus.de Research has linked certain polymorphisms in the HRH4 gene to various conditions. For example, copy number variations of the HRH4 gene have been associated with systemic lupus erythematosus. mdpi.com Another specific mutation, rs11662595, has been associated with H4R dysfunction and disease progression in non-small cell lung cancer. nih.gov These genetic differences may help explain why individuals respond differently to histamine and why some are more prone to certain inflammatory or autoimmune disorders. The expression of HRH4 can also be regulated by immune signals; for instance, its expression can be either increased or decreased upon activation of lymphoid tissues, a process that may be influenced by cytokines like IL-10. genecards.org

Epigenetic Regulation: Epigenetic modifications are chemical changes to DNA or its associated histone proteins that alter gene expression without changing the DNA sequence itself. researchgate.net While direct research into the epigenetic regulation of the HRH4 gene is still emerging, analysis of its gene structure provides important clues. The 5'-flanking region of the HRH4 gene, which acts as its promoter, lacks standard TATA or CAAT boxes but contains several putative regulatory elements that are recognized by transcription factors stimulated by inflammatory mediators like TNFα and IL-6. nih.gov The activity of these promoter regions is often controlled by epigenetic mechanisms, such as histone acetylation (which generally activates gene expression) or DNA methylation (which often represses it). researchgate.net The presence of these elements suggests that the inflammatory environment can directly influence HRH4 gene expression through epigenetic control, potentially creating a feedback loop where inflammation drives higher H4R expression, leading to further inflammation.

Future Directions for Basic and Translational Research on this compound

Despite being a well-designed compound from a chemical and safety perspective, this compound has shown mixed results in clinical trials. It was not found to be effective in a study on eosinophilic asthma, yet it demonstrated some signs of efficacy in patients with rheumatoid arthritis and psoriasis, although these results were not always consistent across studies. wikipedia.orgresearchgate.netncats.io This clinical experience highlights several key future directions for both basic and translational research.

Future Directions for Basic Research: The variable clinical outcomes suggest that the role of the H4R is highly context-dependent, varying by disease, tissue type, and patient population. Future basic research should focus on dissecting this complexity. Key questions include:

Signaling Bias: Investigating whether the H4R exhibits biased signaling, where it activates different downstream pathways in different cell types (e.g., eosinophils vs. synovial cells), which could explain its efficacy in one disease but not another.

Receptor Heterogeneity: Exploring the existence of H4R splice variants or the formation of heterodimers with other receptors, which could alter its pharmacology and function in specific tissues.

Cell-Specific Functions: A deeper understanding of the precise role of H4R in the various immune cells it is expressed on—including mast cells, eosinophils, T-cells, and dendritic cells—is needed to predict its effect in complex inflammatory diseases. wikipedia.org

Future Directions for Translational Research: Translational research aims to bridge the gap between basic science discoveries and clinical applications. For Toreforant or other H4R antagonists, future efforts should be directed toward:

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to H4R antagonist therapy. This could involve genetic screening for specific HRH4 polymorphisms or measuring the expression levels of H4R or related inflammatory mediators in patient samples.

Patient Stratification: Using biomarkers to design smarter clinical trials that enroll patients with a higher probability of responding, thereby increasing the chances of demonstrating clinical efficacy.

Exploring New Indications: The widespread expression of H4R on immune cells suggests its involvement in a broad range of conditions beyond those already tested. researchgate.net Based on emerging basic science, H4R antagonists could be explored in other autoimmune or inflammatory disorders, and potentially even in certain types of pain or cancer. frontiersin.orgbioworld.com

Ultimately, while the development of Toreforant has been discontinued, the knowledge gained from its research and clinical studies provides a valuable foundation. patsnap.com Future work on H4R-targeted therapies will depend on a more nuanced understanding of the receptor's complex biology to unlock its full therapeutic potential.

Q & A

Q. What are the standard methods for synthesizing Toreforant tartrate, and how are reaction conditions optimized?

this compound synthesis typically involves stoichiometric reactions between the free base and tartaric acid. Key steps include:

- Solvent selection : Polar solvents like water or ethanol are preferred to enhance solubility and crystallization .

- Temperature control : Reactions are often conducted at elevated temperatures (e.g., 70–90°C) to accelerate complex formation, as seen in bismuth tartrate synthesis .

- Stoichiometric validation : Elemental analysis and X-ray diffraction (XRD) confirm the molar ratio of tartrate to the active pharmaceutical ingredient (API) .

- Yield optimization : Parameters like reaction time and excess reagent ratios (e.g., 1.05:2.0 molar ratio of Sb₂O₃ to potassium hydrogen tartrate) improve yield to >85% .

Q. Which analytical techniques are critical for characterizing this compound’s crystallinity and purity?

- XRD : Determines crystal system (e.g., monoclinic for potassium antimony tartrate) and lattice parameters .

- Infrared (IR) spectroscopy : Identifies tartrate coordination via carboxylate stretching frequencies (1,600–1,700 cm⁻¹) .

- Scanning electron microscopy (SEM) : Assesses morphological uniformity and crystal size (1–150 μm), critical for stability studies .

- Energy-dispersive spectroscopy (EDS) : Validates elemental composition (e.g., Bi content in bismuth tartrate) .

Q. How is a reverse-phase HPLC method developed for this compound quantification?

A Quality by Design (QbD) approach ensures robustness:

- Factor screening : Variables like mobile phase pH, column temperature, and flow rate are tested using a Box-Behnken design .

- Validation : Parameters include linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (recovery 98–102%) per ICH guidelines .

- Degradation studies : Forced degradation under acidic/alkaline/oxidative conditions confirms method specificity .

Advanced Research Questions

Q. How can factorial design optimize this compound’s formulation for controlled-release systems?

A 2³-factorial design evaluates variables like polymer-drug ratios and polymer grades:

- Independent variables : Total polymer content-to-drug ratio (1:2 to 1:4) and polymer blends (e.g., HPMC K4M/K15M) .

- Responses : Drug release at 8 hours (target: 80–90%), T50% (time for 50% release), and floating duration (>12 hours) .

- Statistical analysis : ANOVA identifies significant factors (e.g., polymer ratio impacts floating time; p < 0.05) .

- Validation : Predicted vs. experimental release profiles should align within ±5% error .

Q. What strategies resolve discrepancies in pharmacokinetic data across this compound studies?

- Meta-analysis : Compare study designs (dose, formulation) and population demographics .

- Statistical reconciliation : Use two-way ANOVA to isolate confounding variables (e.g., age, metabolic differences) .

- In vitro-in vivo correlation (IVIVC) : Validate absorption profiles using dissolution data and preclinical models .

- Replication : Repeat experiments under standardized conditions (e.g., pH, temperature) to verify outliers .

Q. How is the robustness of analytical methods for this compound validated under variable conditions?

A Box-Behnken design tests method resilience:

- Variables : Ammonium hydroxide concentration (0.17–0.92 mol/kg) and sodium tartrate levels (8.4–16.8 µmol/kg) .

- Response metrics : Precision (%RSD) and recovery rates under stress conditions .

- Outcome : No statistically significant variation in results confirms robustness (p > 0.05) .

Q. What experimental approaches assess this compound’s receptor-binding specificity in pharmacological studies?

- Radioligand displacement assays : Measure IC₅₀ values using tritiated ligands (e.g., [³H]ketanserin for 5-HT₂A receptors) .

- Correlation analysis : Link receptor-binding density (via Scatchard plots) to behavioral outcomes (e.g., marble-burying tests) using Pearson’s r .

- Selectivity profiling : Compare binding affinities across receptor subtypes (e.g., 5-HT₁B vs. 5-HT₁D) to confirm specificity .

Q. How are tartrate salt stability and compatibility evaluated in solid dosage forms?

- Accelerated stability studies : Store formulations at 40°C/75% RH for 6 months; monitor API degradation via HPLC .

- Compatibility testing : Use differential scanning calorimetry (DSC) to detect interactions between tartrate and excipients .

- Morphological monitoring : SEM tracks crystal growth or polymorphic transitions under stress conditions .

Methodological Considerations for Data Interpretation

Q. How should researchers address non-significant results in factorial design experiments?

- Power analysis : Ensure sample size adequacy (α = 0.05, β = 0.2) to avoid Type II errors .

- Factor prioritization : Use Pareto charts to rank effects; insignificant variables (e.g., HPMC grade in floating tablets) may be excluded .

- Model refinement : Remove non-significant terms (p > 0.05) to improve design efficiency .

Q. What statistical tools are recommended for analyzing dose-response relationships in this compound studies?

- Non-parametric regression : Fit dose-response curves using GraphPad Prism to calculate EC₅₀/ED₅₀ values .

- Bonferroni correction : Adjust p-values for multiple comparisons (e.g., across receptor subtypes) .

- Confidence intervals : Report 95% CI for correlation coefficients (e.g., receptor density vs. efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.